molecular formula C17H12N2O B13898334 1-Benzyl-3-formyl-indole-7-carbonitrile

1-Benzyl-3-formyl-indole-7-carbonitrile

Cat. No.: B13898334
M. Wt: 260.29 g/mol
InChI Key: XRHOXBWTSFIAPF-UHFFFAOYSA-N
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Description

1-Benzyl-3-formyl-indole-7-carbonitrile is a synthetically designed indole derivative offered as a high-purity chemical building block for advanced research and development. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds and pharmaceuticals . This compound features a benzyl group at the N-1 position, a formyl group at the C-3 position, and a nitrile group at the C-7 position, providing multiple sites for further chemical modification to create novel molecular libraries . Researchers value such specialized indole derivatives as key intermediates in the synthesis of potential therapeutic agents. Indole-based molecules are extensively investigated for a wide spectrum of biological activities, including as potent inhibitors in oncology research . The specific benzyl and formyl groups are known to enhance the potency and biological activity of indole derivatives in research settings . This product is intended for use in organic synthesis, drug discovery programs, and biochemical studies. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

1-benzyl-3-formylindole-7-carbonitrile

InChI

InChI=1S/C17H12N2O/c18-9-14-7-4-8-16-15(12-20)11-19(17(14)16)10-13-5-2-1-3-6-13/h1-8,11-12H,10H2

InChI Key

XRHOXBWTSFIAPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC(=C32)C#N)C=O

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 3 Formyl Indole 7 Carbonitrile and Its Derivatives

Retrosynthetic Analysis of the 1-Benzyl-3-formyl-indole-7-carbonitrile Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or easily accessible starting materials. The primary disconnections for this compound involve the sequential removal of its functional groups and the deconstruction of the heterocyclic core.

A plausible retrosynthetic pathway begins with the disconnection of the C3-formyl and N1-benzyl groups. These transformations are typically achieved through well-established reactions. The formyl group can be introduced via an electrophilic formylation, suggesting a Vilsmeier-Haack reaction on a 1-benzyl-indole-7-carbonitrile precursor. The N-benzyl group can be disconnected through a nucleophilic substitution reaction, pointing to N-alkylation of an indole-7-carbonitrile intermediate with a suitable benzylating agent.

This leads the retrosynthesis back to the key intermediate, indole-7-carbonitrile . The next critical step is the disconnection of the indole (B1671886) ring itself. This can be envisioned through several classical indole syntheses. For instance, a Fischer indole synthesis approach would involve disconnecting the C2-N1 and C3-C3a bonds, leading to (2-cyanophenyl)hydrazine and a suitable two-carbon aldehyde or ketone equivalent. Alternatively, modern cyclization strategies might involve disconnecting the C2-C3 and N1-C7a bonds, suggesting a precursor like a substituted 2-alkynyl- or 2-vinylaniline. These disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections.

Classical and Modern Approaches to Indole Core Construction

The construction of the 7-cyanoindole core is the cornerstone of the synthesis. Both time-honored methods and modern transition-metal-catalyzed reactions offer viable routes to this essential intermediate.

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole ring formation. thermofisher.comnih.govwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.govwikipedia.org

The general mechanism proceeds through the following key steps:

Formation of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound.

Tautomerization to an ene-hydrazine.

A scilit.comscilit.com-sigmatropic rearrangement (the characteristic step).

Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring. nih.govjk-sci.com

For the synthesis of indole-7-carbonitrile, the required starting material would be (2-cyanophenyl)hydrazine. The reaction would be carried out with a suitable carbonyl partner, such as pyruvic acid or an aldehyde equivalent, under acidic conditions. A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. nih.govwikipedia.org The presence of the electron-withdrawing cyano group on the phenylhydrazine ring can influence the rate of the cyclization step, often requiring carefully optimized reaction conditions.

Variant Description Catalyst/Conditions Reference(s)
Classical Fischer Reaction of a phenylhydrazine with an aldehyde or ketone.Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂). nih.govwikipedia.org
Buchwald Modification Palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate in situ.Palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand. wikipedia.org

Modern organic synthesis has introduced a plethora of methods for indole construction that offer advantages in terms of scope, regioselectivity, and milder reaction conditions. scilit.compkusz.edu.cn Many of these strategies rely on transition-metal catalysis.

Palladium-catalyzed reactions are particularly prominent for synthesizing substituted indoles. acs.orgmdpi.com One such approach is the annulation of internal alkynes with 2-haloanilines. acs.org For the target molecule, this would involve coupling a suitably protected 2-iodo-6-aminobenzonitrile with an alkyne. This process typically involves arylpalladium formation, regioselective addition across the alkyne, and subsequent intramolecular cyclization. acs.org

Another powerful strategy is the direct C-H annulation, which avoids the need for pre-functionalized starting materials like haloanilines. pkusz.edu.cn For example, a directing group, such as a cleavable triazene, can be installed on an aniline (B41778) derivative to guide a rhodium or palladium catalyst to activate a specific C-H bond for cyclization with an alkyne. pkusz.edu.cn Other notable methods include the Madelung synthesis for 3-cyanoindoles and various cyclizations of substituted anilines, such as those derived from 2-ethynylanilines. nih.govorganic-chemistry.org

Strategy Description Key Reagents/Catalysts Reference(s)
Palladium-Catalyzed Annulation Coupling of 2-haloanilines with internal alkynes.Palladium source (e.g., Pd(OAc)₂), ligands, base. acs.orgmdpi.com
C-H Annulation Direct coupling of anilines (with a directing group) and alkynes.Rhodium or Palladium catalysts. pkusz.edu.cn
Madelung-type Synthesis Intramolecular cyclization of N-(o-tolyl)formamides or related precursors.Strong base (e.g., DBN), high temperatures. nih.gov
Ethynylaniline Cyclization Intramolecular cyclization of 2-ethynylaniline (B1227618) derivatives.Copper(II) or Indium catalysts. organic-chemistry.org

Regioselective Introduction of Key Functional Groups

N-alkylation of the indole nitrogen is a common transformation. The indole N-H proton is weakly acidic and can be deprotonated by a suitable base to generate the indolide anion, which is a potent nucleophile. This anion readily reacts with electrophilic alkylating agents like benzyl (B1604629) halides.

A standard and effective procedure involves treating the indole-7-carbonitrile (or a C3-formylated derivative) with a base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org Subsequent addition of benzyl bromide or benzyl chloride affords the N-benzylated product. The choice of base and solvent can be critical to avoid side reactions and ensure high yields. semanticscholar.org Alternative methods, such as using dibenzyl carbonate with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been developed to provide milder reaction conditions. google.com

Reagent System Solvent Typical Conditions Reference(s)
Benzyl Bromide / NaHDMF0°C to room temperature semanticscholar.org
Benzyl Chloride / KOHDMSORoom temperature to moderate heating semanticscholar.org
Dibenzyl Carbonate / DABCODMF90°C to 150°C google.com

The C3 position of the indole ring is the most nucleophilic and is highly susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is the preeminent method for introducing a formyl group at this position. researchgate.netorganic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium ion. wikipedia.org This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the C3 position of the indole ring to form an iminium ion intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final indole-3-carbaldehyde. wikipedia.org The reaction is highly efficient for electron-rich aromatic systems, including N-alkylated indoles. ijpcbs.com Therefore, treating 1-benzyl-indole-7-carbonitrile with a pre-formed or in situ generated Vilsmeier reagent provides a direct and high-yielding route to the target molecule, this compound.

Reagents Role Mechanism Step Reference(s)
DMF + POCl₃Formation of Vilsmeier ReagentGeneration of the electrophile ((CH₃)₂N⁺=CHCl Cl⁻) wikipedia.orgijpcbs.com
1-Benzyl-indole-7-carbonitrileNucleophileElectrophilic attack at C3 researchgate.net
H₂O (workup)HydrolysisConversion of iminium salt to aldehyde wikipedia.org

Cyanation Strategies for Indole-7-carbonitrile Moiety Formation

The introduction of a nitrile group at the C7 position of the indole ring is a key step in the synthesis of the target compound. This transformation is typically achieved by the cyanation of a pre-functionalized indole, most commonly a 7-haloindole derivative. Several methodologies have been developed for this purpose, ranging from classical transition-metal-catalyzed reactions to more recent C-H activation approaches.

Transition-metal catalysis, particularly with palladium or copper, is a well-established method for cyanation. In a typical palladium-catalyzed cyanation (a variation of the Rosenmund–von Braun reaction), a 7-bromo or 7-iodoindole is treated with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst and a suitable ligand. These reactions are valued for their reliability and broad substrate scope.

More recent advancements have focused on developing safer and more efficient cyanation protocols. For instance, palladium-catalyzed cyanation using the combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (DMSO) as a "CN" source has been reported as a practical and safe alternative to traditional, more toxic cyanide reagents. rsc.org Other approaches involve direct C-H cyanation, which avoids the need for a pre-installed halogen. Gallium(III) chloride (GaCl₃) has been shown to catalyze the direct C-H cyanation of indoles using N-cyanosuccinimide as a bench-stable electrophilic cyanating agent, affording cyanoindoles with good yields and high regioselectivity. nih.gov Electrochemical methods also offer a sustainable alternative, enabling the site-selective C-H cyanation of indoles with trimethylsilyl (B98337) cyanide (TMSCN) without the need for transition-metal catalysts or chemical oxidants. organic-chemistry.orgacs.org

Below is a table summarizing various cyanation strategies applicable to indole scaffolds.

MethodCyanide SourceCatalyst/ReagentKey Features
Palladium-CatalyzedZn(CN)₂, KCNPd(0) or Pd(II) complexesWell-established, reliable, good for halo-indoles.
Palladium-CatalyzedNH₄HCO₃ / DMSOPalladium catalystSafe and practical alternative cyanide source. rsc.org
GaCl₃-Catalyzed C-H CyanationN-CyanosuccinimideGaCl₃Direct functionalization of C-H bonds, excellent regioselectivity. nih.gov
Electrochemical C-H CyanationTrimethylsilyl cyanide (TMSCN)Tris(4-bromophenyl)amine (redox catalyst)Metal-free, sustainable, high regioselectivity. organic-chemistry.orgacs.org

Advanced Synthetic Transformations and Functionalization

Once the this compound core is assembled, its various functional groups and ring positions can be further modified to create a diverse library of compounds. Modern synthetic organic chemistry offers a powerful toolkit for such transformations.

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation, enabling the derivatization of the indole core with high precision. mdpi.com By introducing a halogen (e.g., bromine or iodine) at other positions on the indole ring (C2, C4, C5, or C6), these reactions can be employed to append a wide variety of substituents.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.comnih.gov It is highly effective for introducing alkynyl moieties onto the indole scaffold, which can serve as handles for further transformations, such as click chemistry or cyclization reactions. nih.govnih.govresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.gov

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. nih.gov It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a broad range of functional groups. acs.orgacs.org This method can be used to introduce aryl, heteroaryl, or vinyl groups onto the indole ring. rsc.orgresearchgate.net

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane). openochem.orgwikipedia.org While organotin reagents are toxic, the reaction is highly reliable and tolerant of many functional groups, making it a valuable tool for complex molecule synthesis. thieme-connect.comthieme-connect.comlibretexts.org

Heck Reaction: This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. nih.gov The Heck reaction can be used to introduce vinyl groups or to construct new rings via intramolecular cyclization, offering pathways to complex polycyclic indole derivatives. researchgate.netnih.govacs.orgrsc.org

The table below summarizes these key palladium-catalyzed reactions.

Reaction NameCoupling PartnersCatalyst System (Typical)Bond Formed
Sonogashira Aryl/Vinyl Halide + Terminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), BaseC(sp²)-C(sp)
Suzuki-Miyaura Aryl/Vinyl Halide + Organoboron ReagentPd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), BaseC(sp²)-C(sp²) or C(sp²)-C(sp³)
Stille Aryl/Vinyl Halide + OrganostannanePd catalyst (e.g., Pd(PPh₃)₄), LigandC(sp²)-C(sp²) or C(sp²)-C(sp³)
Heck Aryl/Vinyl Halide + AlkenePd catalyst (e.g., Pd(OAc)₂), Ligand, BaseC(sp²)-C(sp²)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. arkat-usa.org The 3-formyl group of this compound is an excellent handle for participating in various MCRs. For example, indole-3-carbaldehydes are known to participate in reactions like the Groebke–Blackburn–Bienaymé reaction, leading to the formation of fused polyheterocyclic scaffolds. researchgate.net Other MCRs involving indole aldehydes can yield diverse structures such as indolylpyridine-3-carbonitriles or trisubstituted imidazoles, significantly expanding the chemical space accessible from the parent molecule. rsc.org

The formyl and carbonitrile groups are synthetically versatile and can be converted into a range of other functionalities, further diversifying the molecular architecture.

The 3-formyl group can undergo:

Oxidation: Conversion to a carboxylic acid (indole-3-carboxylic acid) using standard oxidizing agents. wikipedia.org This introduces an acidic handle for amide coupling or esterification.

Reduction: Selective reduction to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride (B1222165).

Condensation Reactions: Reaction with active methylene (B1212753) compounds (e.g., in Knoevenagel or Henry reactions) or with amines to form imines, which can be further reduced to secondary amines. wikipedia.org

The 7-carbonitrile moiety can be transformed through:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or an amide, depending on the reaction conditions.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile to a primary amine (aminomethyl group).

Addition Reactions: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

These interconversions allow for the fine-tuning of the molecule's properties and provide attachment points for further derivatization.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Indole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like indole derivatives to minimize environmental impact. eurekaselect.comresearchgate.net Key strategies include the use of environmentally benign solvents, alternative energy sources, and atom-economical reaction designs.

Sustainable Solvents: There is a significant push to replace traditional volatile organic solvents with greener alternatives. Water, ethanol, and deep eutectic solvents are being explored for indole synthesis and functionalization. researchgate.net For example, Suzuki-Miyaura couplings have been successfully performed in water, offering a green and convenient arylation strategy. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating. tandfonline.comtandfonline.com Microwave-assisted protocols have been developed for various indole syntheses, including Fischer indole synthesis and multicomponent reactions. nih.govrsc.org

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. Multicomponent reactions are inherently atom-economical. tandfonline.com Furthermore, catalytic C-H activation/functionalization reactions are highly desirable as they avoid the need for pre-functionalized starting materials, thus reducing waste. chemrxiv.org

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through ball milling (mechanochemistry), represent another green approach. An eco-friendly mechanochemical protocol for the Fischer indole synthesis has been developed, demonstrating the versatility of this technique. rsc.org

By adopting these sustainable approaches, the synthesis of this compound and its derivatives can be made more efficient and environmentally responsible. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 3 Formyl Indole 7 Carbonitrile

Reactivity of the Formyl Group

The aldehyde functionality at the C3 position is a key center for reactivity, readily participating in a variety of nucleophilic additions and redox reactions characteristic of aromatic aldehydes.

The electrophilic carbon of the formyl group is susceptible to attack by a range of carbon and nitrogen nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These condensation reactions are fundamental for extending the molecular framework.

One of the most important reactions of this type is the Knoevenagel condensation, where the indole-3-carbaldehyde moiety reacts with active methylene (B1212753) compounds. acgpubs.orgacgpubs.orgwikipedia.org For instance, in the presence of a mild base like piperidine, it can condense with compounds such as malononitrile (B47326) or thiobarbituric acid. wikipedia.org The reaction proceeds via the formation of a nucleophilic carbanion from the active methylene compound, which then attacks the aldehyde carbon. A subsequent dehydration step yields a stable α,β-unsaturated product. wikipedia.org

Another significant condensation reaction is the Wittig reaction, which provides a route to synthesize alkenes. mnstate.eduyoutube.com The aldehyde reacts with a phosphorus ylide (a Wittig reagent), such as one prepared from benzyltriphenylphosphonium (B107652) chloride. The reaction mechanism involves the nucleophilic attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. youtube.com This four-membered ring intermediate fragments to yield the final alkene and triphenylphosphine (B44618) oxide. mnstate.eduyoutube.com

Nitrogen nucleophiles also readily react. For example, 1-benzyl-1H-indole-3-carbaldehyde reacts with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding oxime, (Z/E)-1-(1-Benzyl-1H-indol-3-yl)-N-hydroxymethanimine. mdpi.com

Table 1: Examples of Condensation Reactions of the Formyl Group
Reaction TypeNucleophileCatalyst/ConditionsProduct TypeReference
Knoevenagel CondensationActive Methylene Compounds (e.g., Malononitrile, Thiobarbituric acid)Piperidine, Acetic Acidα,β-Unsaturated Systems acgpubs.orgacgpubs.orgwikipedia.org
Wittig ReactionPhosphorus Ylide (e.g., from Benzyltriphenylphosphonium chloride)Strong Base (e.g., NaOH)Alkenes (e.g., trans-9-Styrylanthracene) mnstate.eduyoutube.comumkc.edu
Oxime FormationHydroxylamine (NH₂OH·HCl)NaOH, EthanolIndole-3-carbaldehyde Oxime mdpi.com

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid. The reduction of the formyl group to a hydroxymethyl group can be achieved using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This transformation is a common step in the synthesis of various indole (B1671886) derivatives. smolecule.coma2bchem.com

Conversely, the oxidation of the formyl group yields the corresponding carboxylic acid, 1-benzyl-1H-indole-3-carboxylic acid. This can be accomplished using various oxidizing agents. In biological systems, enzymes such as aldehyde oxidase (AAO1) have been shown to catalyze the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.govresearchgate.net In a laboratory setting, common oxidants like potassium permanganate (B83412) or Jones reagent would be expected to effect this transformation.

Reactivity of the Carbonitrile Group

The carbonitrile group at the C7 position is a versatile functional group, though its reactivity can be influenced by the electronic deactivation of the attached benzene (B151609) ring.

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents. masterorganicchemistry.com The addition of an organomagnesium halide (R-MgX) to the nitrile leads to the formation of an intermediate imine salt. masterorganicchemistry.comresearchgate.net Upon acidic workup (hydrolysis), this imine intermediate is converted into a ketone. masterorganicchemistry.com This reaction provides a valuable method for forming a new carbon-carbon bond and introducing a keto functional group at the 7-position of the indole ring.

Table 2: Nucleophilic Addition to the Carbonitrile Group
NucleophileConditionsIntermediateFinal ProductReference
Grignard Reagent (R-MgX)1. Anhydrous Ether/Benzene 2. Aqueous Acid (H₃O⁺)Imine SaltKetone masterorganicchemistry.comresearchgate.netresearchgate.net

The carbonitrile group can be hydrolyzed under either acidic or basic conditions. The reaction typically proceeds in two stages. Initially, the nitrile is converted to a primary amide (1-benzyl-3-formyl-indole-7-carboxamide). With continued heating under the reaction conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid (1-benzyl-3-formyl-indole-7-carboxylic acid), releasing ammonia (B1221849). While specific studies on the hydrolysis of 1-benzyl-3-formyl-indole-7-carbonitrile are not prevalent, this pathway is a fundamental transformation of aromatic nitriles. acs.org

Reactivity of the Indole Nucleus

The indole ring is typically an electron-rich aromatic system that readily undergoes electrophilic substitution, with the C3 position being the most reactive site. bhu.ac.inresearchgate.net However, in this compound, the electronic properties of the nucleus are significantly altered. The presence of two powerful electron-withdrawing groups at the C3 (formyl) and C7 (carbonitrile) positions causes a substantial deactivation of the entire indole ring system toward electrophilic aromatic substitution. smolecule.com This deactivation makes reactions like Friedel-Crafts alkylation or acylation on the benzene portion of the indole nucleus significantly more difficult than for an unsubstituted indole. smolecule.comresearchgate.net

While the C3 position is blocked, and the ring is deactivated, other positions on the indole nucleus could potentially be functionalized if suitable reaction conditions or alternative strategies are employed. For example, studies on the closely related 1-benzyl-3-iodo-1H-indole-2-carbonitrile have shown that the iodine atom at C3 can participate in various palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura). mdpi.comnih.gov This suggests that if a halo-substituent were present on the benzene ring of this compound, similar cross-coupling chemistry could be a viable strategy for further derivatization.

Electrophilic Aromatic Substitution Patterns on the Indole Core

The indole nucleus is inherently electron-rich, which typically directs electrophilic aromatic substitution (EAS) to the C3 position due to the high electron density at this site. uni-rostock.denih.gov However, in the case of this compound, the C3 position is already occupied by a formyl group. Furthermore, the presence of two strong electron-withdrawing groups (EWGs)—the formyl group at C3 and the carbonitrile group at C7—significantly deactivates the indole ring towards traditional electrophilic aromatic substitution. smolecule.com This deactivation makes further substitution challenging under standard conditions.

Despite this deactivation, directed C-H functionalization offers a pathway for substitution. Palladium-catalyzed C-H arylation of 3-formylindoles has been shown to selectively occur at the C4 position. nih.gov The formyl group at C3 acts as a directing group, facilitating the reaction at the adjacent C4 position. This suggests that this compound would likely undergo electrophilic substitution, particularly palladium-catalyzed arylations, at the C4 position. The C2 position is another potential site for electrophilic attack, though generally less favored than C4 in 3-substituted indoles. The precise outcome would depend on the specific reagents and reaction conditions employed.

Table 1: Predicted Electrophilic Aromatic Substitution Sites on Substituted Indoles

Indole Derivative Substituent(s) Predicted Major Substitution Site(s) Rationale
Unsubstituted Indole N/A C3 Highest electron density. uni-rostock.denih.gov
3-Formylindole -CHO at C3 (EWG) C4 (under Pd-catalysis) Directing effect of the formyl group. nih.gov

N-Alkylation and N-Acylation Reactions of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons but is generally less nucleophilic than that of simple amines due to the delocalization of this lone pair into the aromatic system. For N-alkylation or N-acylation to occur on an unsubstituted or N-H indole, the nitrogen must first be deprotonated. This is typically achieved using a stoichiometric amount of a strong base to form the more nucleophilic indolide anion. google.com This anion can then react with an electrophilic alkylating agent (e.g., benzyl (B1604629) bromide) or acylating agent (e.g., acyl chloride) in a nucleophilic substitution reaction. smolecule.comgoogle.com

In the target molecule, this compound, the indole nitrogen is already substituted with a benzyl group. Therefore, it cannot undergo further N-alkylation or N-acylation reactions of this type. The synthesis of this compound itself involves the N-alkylation of a precursor, likely 3-formyl-indole-7-carbonitrile, with benzyl bromide in the presence of a base. mdpi.com

Alternative, milder methods for N-alkylation have been developed that use catalytic amounts of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), with less hazardous alkylating agents like dimethyl carbonate or dibenzyl carbonate. google.com For N-acylation, thioesters have been reported as a stable acyl source in a chemoselective process that avoids the use of more reactive and sensitive acyl chlorides. beilstein-journals.org

Table 2: General Conditions for Indole N-Alkylation and N-Acylation

Reaction Type Reagents Typical Conditions Product Type
N-Alkylation (Traditional) Indole, Strong Base (e.g., NaH), Alkyl Halide (e.g., Benzyl Bromide) Stoichiometric base, anhydrous solvent. google.com N-Alkylindole
N-Alkylation (Catalytic) Indole, Catalytic Base (e.g., DABCO), Dialkyl Carbonate Mild conditions, with or without solvent. google.com N-Alkylindole

Photoinduced Chemical Transformations of Indole Systems

Indole and its derivatives are known to undergo a variety of photochemical transformations upon UV excitation. aip.org The photophysical processes are often governed by two low-energy singlet excited states, designated as ¹Lₐ and ¹Lₑ. aip.org For indole itself, UV irradiation can induce an N-H bond cleavage to generate an indolyl radical and a hydrogen atom. aip.org The radicals may then recombine to yield the starting material or other tautomers. aip.org

For 3-formylindole, studies in low-temperature matrices have shown that it can undergo photoinduced hydrogen-atom transfer. aip.org Other photoinduced reactions of indole derivatives include:

Reductive Heck Cyclization: Under light irradiation (e.g., 365 nm or 410 nm LEDs), N-acyl indoles can undergo metal- and photocatalyst-free cyclization reactions, forming polycyclic indolinyl compounds through radical intermediates. nih.gov

Dearomatization: Visible-light-induced photocatalysis can lead to the divergent dearomatization of indole derivatives, resulting in either dimerization to form cyclobutane-fused polycycles or reduction to 2-substituted indolines, depending on the reaction conditions. rsc.orgacs.org

Oxidation: In the presence of air, UV-induced oxidation of certain indole derivatives can occur, potentially involving singlet oxygen or the reaction of the excited substrate with ground-state oxygen. rsc.org

Given its structure, this compound could potentially undergo similar photoinduced transformations, such as radical formation, dearomatization, or oxidation, depending on the specific irradiation conditions and the presence of other reagents.

Mechanistic Pathways of Key Reactions Involving this compound and Related Indole Derivatives

The reactions involving indole derivatives proceed through various mechanistic pathways dictated by the reactants and conditions.

Electrophilic Aromatic Substitution: The mechanism for EAS on an indole ring involves the attack of the π-electron system on an electrophile to form a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Subsequent deprotonation restores the aromaticity of the ring. For the palladium-catalyzed C4-arylation of 3-formylindoles, the reaction likely proceeds through a C-H activation mechanism where the palladium catalyst coordinates to the indole and facilitates the cleavage of the C4-H bond before reductive elimination forms the new C-C bond. nih.gov

N-Alkylation: The N-alkylation of an indole proceeds via a standard Sₙ2 (bimolecular nucleophilic substitution) mechanism. A base first abstracts the acidic proton from the indole nitrogen to generate a potent nucleophile, the indolide anion. This anion then attacks the electrophilic carbon of an alkyl halide (e.g., benzyl bromide), displacing the halide and forming the N-C bond. smolecule.com

Photoinduced Reactions: The mechanisms of photoinduced transformations are often complex and involve radical species. For instance, a photo-induced electron transfer (PET) between an indole substrate and a tertiary amine can initiate a dearomatization reaction. nih.gov This generates radical intermediates that then proceed through a cyclization cascade to form the final product. nih.gov

1,3-Heteroatom Transposition: Mechanistic studies on the transposition of a heteroatom from the N1 to the C3 position of indole have revealed a fascinating duality. The reaction can proceed simultaneously through two distinct pathways: a concerted, pericyclic-like mechanism and a dissociative mechanism involving ion-pair intermediates. The dominant pathway is influenced by the electronic properties of the substituents on the indole ring. nih.gov

Palladium-Catalyzed C-H Activation: In reactions involving benzyl alcohols and indole carboxylic acids in water, a proposed mechanism involves the oxidative addition of the benzyl alcohol to a Pd(0) species, forming an (η³-benzyl)palladium(II) complex. This complex then activates the C3-H bond of the indole, leading to C-C bond formation. Water plays a crucial role in activating the alcohol's hydroxyl group and stabilizing intermediates. mdpi.com

Biological Activity Studies and Structure Activity Relationship Sar Investigations

Overview of Broad-Spectrum Biological Research on Indole (B1671886) Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. mdpi.comhumanjournals.com This heterocyclic system is present in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. uni-rostock.de Consequently, indole derivatives have been extensively investigated and found to exhibit a wide array of pharmacological activities.

These biological activities include:

Antimicrobial Properties : Many indole derivatives have demonstrated efficacy against a variety of bacterial and fungal pathogens, including drug-resistant strains. humanjournals.comsmolecule.commdpi.com Their mechanisms can involve the inhibition of biofilm formation or key bacterial enzymes. mdpi.comnih.gov

Anticancer Activity : Indole-containing compounds are a significant source of anticancer agents, affecting numerous biological targets to inhibit cancer cell proliferation. smolecule.commdpi.com They can induce cell cycle arrest and apoptosis through various mechanisms. nih.govnih.gov

Neuroprotective Effects : Certain indole derivatives have shown potential in protecting nerve cells from damage caused by oxidative stress and neurotoxins, making them candidates for treating neurodegenerative diseases. smolecule.comnih.govnih.gov The indole nucleus is considered a promising basis for designing new agents to protect the nervous system against oxidative damage. nih.gov

Anti-HIV Activity : The indole ring is a key component in some anti-HIV agents. nih.gov Derivatives have been developed that can inhibit various stages of the HIV life cycle, including viral entry by targeting the gp41 protein or viral replication by inhibiting enzymes like reverse transcriptase and integrase. nih.govindiandrugsonline.orgnih.gov

PDE5 Inhibition : Recently, indole-based molecules have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme implicated in cardiovascular diseases and neurodegenerative conditions like Alzheimer's disease. acs.orgnih.govmorressier.com

In Vitro Biological Screening Methodologies for 1-Benzyl-3-formyl-indole-7-carbonitrile and Analogues

The evaluation of this compound and related compounds for specific biological activities involves a variety of standardized in vitro assays.

To determine the antimicrobial potential of indole derivatives, researchers typically employ broth microdilution or agar (B569324) disk diffusion methods. These screenings are conducted against a panel of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli), and fungi (e.g., Candida albicans). mdpi.comjddtonline.info The primary endpoints of these assays are the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth, and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). mdpi.com

For instance, studies on indole-acrylonitrile derivatives have determined their MIC and MBC values against various bacterial strains, revealing that specific substitutions on the indole scaffold can lead to potent antibacterial activity. mdpi.com

CompoundOrganismMIC (μg/mL)MBC (μg/mL)
2i (3-(3-chlorophenyl) derivative)S. aureus ATCC 6538816
2i (3-(3-chlorophenyl) derivative)S. epidermidis PMC 2118816
2n (3-(4-nitrophenyl) derivative)S. aureus ATCC 653864128
2h (3-(2-chlorophenyl) derivative)S. aureus ATCC 6538128≥256
2j (3-(4-chlorophenyl) derivative)S. aureus ATCC 6538256≥256

Data sourced from a study on indole-acrylonitrile derivatives, demonstrating structure-activity relationships in antimicrobial screening. mdpi.com

The anticancer properties of indole derivatives are frequently assessed using a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI). mdpi.com A primary screening method is the measurement of cell proliferation and viability after treatment with the compound. Commonly used assays include the [³H]thymidine incorporation assay, which measures DNA synthesis, and colorimetric assays like the MTT or SRB assays. nih.gov

From these dose-response experiments, the concentration required to inhibit cell growth by 50% (GI₅₀ or IC₅₀) is calculated. For example, 1-Benzyl-indole-3-carbinol, a close structural analogue of this compound, was found to be a highly potent inhibitor of DNA synthesis in both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells, with an IC₅₀ value of 0.05 μM in MCF-7 cells. nih.gov Further mechanistic studies often involve cell cycle analysis by flow cytometry to determine if the compound induces arrest at specific phases, such as G1. nih.gov

CompoundCell LineActivityIC₅₀ Value (μM)
1-Benzyl-indole-3-carbinol MCF-7 (Breast Cancer)DNA Synthesis Inhibition0.05
Indole-3-carbinol (I3C) MCF-7 (Breast Cancer)DNA Synthesis Inhibition52
Compound 7d MCF-7 (Breast Cancer)Anticancer Activity2.93
Compound 7c MCF-7 (Breast Cancer)Anticancer Activity7.17

This table presents the half-maximal inhibitory concentrations (IC₅₀) for various indole derivatives against the MCF-7 human breast cancer cell line, highlighting the significant potency enhancement achieved through structural modification. nih.govmdpi.com

Neuroprotective Activity : The neuroprotective effects of indole compounds are often evaluated in neuronal cell culture models, such as human neuroblastoma SH-SY5Y cells. nih.gov Assays involve inducing cellular stress or toxicity, for example with amyloid-β peptides, and then measuring the ability of the test compound to preserve cell viability (e.g., via MTT assay) or reduce cell death (e.g., via LDH release assay). nih.gov

Anti-HIV Activity : For compounds targeting viral entry, cell-cell fusion assays are employed to measure the inhibition of gp41-mediated fusion. nih.gov For compounds targeting viral enzymes, specific enzymatic assays are used. For instance, the activity of potential HIV-1 integrase inhibitors is quantified by measuring the inhibition of the enzyme's strand transfer activity, yielding an IC₅₀ value. indiandrugsonline.orgmdpi.com

PDE5 Inhibition : The inhibitory activity against phosphodiesterase 5 (PDE5) is determined using in vitro enzymatic assays. These assays measure the ability of a compound to block the PDE5-catalyzed degradation of its substrate, cyclic guanosine (B1672433) monophosphate (cGMP). acs.orgmorressier.com Potency is reported as an IC₅₀ value, with lower values indicating stronger inhibition. acs.org

Mechanistic Elucidation of Biological Actions

Understanding the precise mechanisms by which indole derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves identifying and validating their specific molecular targets.

Research has identified several key molecular targets and pathways that are modulated by indole derivatives, providing insight into their mechanisms of action.

Enzymes :

Cyclin-Dependent Kinases (CDKs) : In cancer, indole derivatives like 1-Benzyl-indole-3-carbinol have been shown to induce a G1 cell cycle arrest by inhibiting the enzymatic activity of G1-acting CDKs, such as CDK6 and CDK4. nih.gov

Phosphodiesterase 5 (PDE5) : Certain indole-based compounds act as direct competitive inhibitors of PDE5, preventing the breakdown of cGMP. Molecular docking simulations suggest these compounds bind to the enzyme's active site. acs.orgnih.gov

HIV-1 Integrase : Indole-3-carbaldehyde derivatives have shown significant inhibition of the HIV-1 integrase enzyme, which is essential for viral replication. indiandrugsonline.org

Tropomyosin Receptor Kinase (TRK) : 1H-indole-3-carbonitrile derivatives have been developed as potent inhibitors of TRK, a target in cancers with NTRK gene fusions. These compounds were shown to reduce levels of phosphorylated TRK, leading to apoptosis and cell cycle arrest in cancer cells. nih.gov

VEGFR-2 : Some 1-benzyl-indole derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com

Receptors :

Aryl Hydrocarbon Receptor (AhR) : The related compound Indole-3-carboxaldehyde (B46971) has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR). mdpi.com Activation of AhR by this metabolite can suppress inflammation by preventing the production of reactive oxygen species (ROS) and inhibiting the activation of the NLRP3 inflammasome. mdpi.com

Cellular Pathways :

Wnt/β-catenin Signaling : The analogue 1-Benzyl-indole-3-carbinol has been shown to be a potent inhibitor of the canonical Wnt/β-catenin signaling pathway in melanoma cells. nih.gov It disrupts the pathway at or upstream of the LRP6 co-receptor, leading to the downregulation of β-catenin protein levels and its downstream targets, such as the master regulator MITF-M. nih.gov

TLR4/NF-κB/p38 Signaling : Indole-3-carboxaldehyde can ameliorate intestinal inflammation by inhibiting the TLR4/NF-κB/p38 signaling pathway, which reduces the production of pro-inflammatory factors. nih.gov

HIV-1 Fusion Pathway : Indole-based compounds can inhibit HIV-1 entry by targeting the transmembrane glycoprotein (B1211001) gp41. They are designed to bind to a hydrophobic pocket on the N-heptad repeat (NHR) region of gp41, which disrupts the formation of the six-helix bundle required for viral and cellular membrane fusion. nih.gov

Studies on Cellular Process Modulation (e.g., Cell Cycle Arrest, Protein Expression Downregulation)

While direct studies on this compound's effect on cellular processes are not extensively documented, research on closely related indole derivatives provides significant insights. For instance, studies on 1-benzyl-indole-3-carbinol, a reduced form of the title compound, have demonstrated potent anti-proliferative effects in human breast cancer cells. This analogue induces a G1 cell cycle arrest, effectively halting the progression of cell division. nih.gov This is achieved by modulating the expression of key cell cycle regulatory proteins.

Key observations from studies on related indole compounds include the downregulation of cyclin-dependent kinase 6 (CDK6) gene expression and a reduction in the enzymatic activity of CDK2. researchgate.net Furthermore, in estrogen-responsive breast cancer cells, these compounds can down-regulate the production of estrogen receptor-alpha protein. nih.gov The ability of indole derivatives to induce cell cycle arrest is a critical aspect of their potential as anticancer agents. researchgate.net For example, treatment of cancer cells with certain indole derivatives has been shown to lead to an accumulation of cells in the G1 phase of the cell cycle, preventing their entry into the S phase, where DNA replication occurs. nih.gov

Table 1: Effects of a 1-Benzyl-Indole Derivative on Cell Cycle Progression in Human Breast Cancer Cells

Cell LineTreatment ConcentrationEffect on Cell CycleKey Protein Expression Changes
MCF-7 (Estrogen-Responsive)0.2 µMG1 Phase ArrestDownregulation of CDK6, Downregulation of Estrogen Receptor-Alpha
MDA-MB-231 (Estrogen-Independent)0.2 µMG1 Phase ArrestDownregulation of CDK6

Data extrapolated from studies on 1-benzyl-indole-3-carbinol. nih.gov

Binding Affinity and Molecular Interaction Studies with Biomolecules

The biological activity of this compound is intrinsically linked to its ability to interact with biomolecules. While specific binding affinity data for this exact compound is limited, molecular docking studies on related N-benzyl-indole derivatives have provided insights into their potential binding modes. These studies suggest that the indole scaffold can fit into the binding pockets of various enzymes and receptors. ekb.eg

The N-benzyl group is thought to enhance lipophilicity, which can facilitate passage through cell membranes and promote hydrophobic interactions within protein binding sites. The formyl group at the C-3 position and the carbonitrile group at the C-7 position are electron-withdrawing groups that can participate in hydrogen bonding and other polar interactions, further anchoring the molecule to its biological target. smolecule.com For instance, molecular docking studies of N-benzyl-3-indole derivatives with DNA gyrase B enzymes from S. aureus and E. coli have shown good binding energy and interactions with key amino acid residues within the active site. ekb.eg

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Impact of N-Benzyl Substituent Modifications on Biological Activity and Selectivity

The N-benzyl group plays a crucial role in the biological activity of indole derivatives. Modifications to this substituent can significantly impact potency and selectivity. Studies on N-benzylindole analogues have shown that the nature and position of substituents on the benzyl (B1604629) ring can influence their inhibitory activity against various targets. For example, in a series of N-benzylindole derivatives evaluated as anti-HIV-1 agents, compounds with a dichloro-substituted benzyl ring at the 1H-indole position showed higher activity. researchgate.net This suggests that hydrophobic groups on the benzyl ring are important for reverse transcriptase inhibitory activity. researchgate.net

In another study focusing on anti-triple negative breast cancer agents, N-benzyl indole-3-carboxaldehyde-based hydrazones were synthesized and evaluated. rsc.org The structure-activity relationship was found to be significantly affected by the group linked to the hydrazide moiety, with a phenyl substitution exhibiting good effectiveness. rsc.org Conversely, a benzyl group in the same position led to a steep decline in inhibitory potential. rsc.org

Table 2: Impact of N-Benzyl Substituent Modification on Anti-HIV-1 Activity

CompoundN-Benzyl Ring SubstitutionC3 Position SubstitutionRT Inhibitory Activity
B12,6-dichloroEsterHigh
B22,6-dichloroEsterHigh
A1-A4VariedAcidLower

Data based on a study of benzylindole derivatives. researchgate.net

Role of Formyl Group Modifications in Biological Response

The formyl group at the C-3 position of the indole ring is a key functional group that can be modified to alter biological activity. It can act as a hydrogen bond acceptor and a reactive site for further chemical transformations. Replacing the formyl group with other acyl groups, such as an acetyl group, can influence the compound's biological profile. For instance, 3-acetylindole (B1664109) derivatives have been investigated for their anti-inflammatory and antimicrobial properties. nih.gov

The formyl group can also be a precursor for the synthesis of more complex heterocyclic systems attached to the indole C-3 position, leading to a wide range of biological activities. researchgate.net Preliminary structure-activity relationship studies on indole-3-carboxaldehyde derivatives have shown that modifications at this position are acceptable for maintaining anti-oomycete activity. researchgate.net Furthermore, indole-3-carboxaldehyde itself has been shown to enhance epithelial barrier function and exhibit anti-inflammatory activity. medchemexpress.com

Influence of Carbonitrile Group Position and Modifications on Activity

Substituent Effects on the Indole Core and their Biological Implications

Substituents on the benzene (B151609) ring of the indole core can significantly modulate the biological activity of the molecule. The introduction of halogen atoms, such as fluorine, chlorine, or bromine, at various positions can enhance cytotoxic effects. mdpi.com Specifically, the presence of halogens at the C-5 or C-7 positions has been shown to positively impact cytotoxicity. mdpi.com

Electron-donating groups, such as a methoxy (B1213986) group, at the C-5 position have been associated with the upregulation of tumor suppressor genes. mdpi.com The electronic properties of substituents on the indole core are critical, with both electron-donating and electron-withdrawing groups capable of influencing the biological response depending on their position and the specific biological target. nih.gov

Table 3: General Substituent Effects on the Indole Core for Anticancer Activity

Position on Indole CoreSubstituent TypeObserved Biological Implication
C-5Halogen (F, Cl, Br)Increased Cytotoxicity
C-7Halogen (F, Cl, Br)Increased Cytotoxicity
C-5Methoxy (Electron-donating)Upregulation of Tumor Suppressor Genes
C-3Aryl group with Br at position 3 or 5Favorable for Tyrosine Kinase Inhibition

Data compiled from a review on the biological profile of indole derivatives. mdpi.com

This compound as a Chemical Probe for Biological Systems

This compound is a synthetic organic compound featuring a core indole structure substituted with a benzyl group at the 1-position, a formyl group at the 3-position, and a carbonitrile group at the 7-position. smolecule.com While the unique arrangement of these functional groups suggests potential for biological activity and utility as a chemical probe, a comprehensive review of current scientific literature indicates a lack of specific studies that have utilized this compound for such purposes.

The broader class of indole derivatives has been extensively investigated for a variety of biological activities, including potential applications as antimicrobial and anticancer agents. smolecule.com The therapeutic potential of indole-containing compounds is well-documented, with many derivatives showing promise in preclinical and clinical studies. mdpi.commdpi.com For example, research on other complex indole structures has demonstrated significant anticancer properties. mdpi.commdpi.com

Theoretically, the structural features of this compound could allow it to interact with specific biological targets. smolecule.com The benzyl group may influence its lipophilicity and binding to hydrophobic pockets in proteins, while the formyl and carbonitrile groups could participate in hydrogen bonding or other polar interactions. smolecule.com These characteristics are desirable in a chemical probe designed to investigate the function and behavior of biological systems.

However, at present, there are no detailed research findings or published data from studies where this compound has been explicitly used as a chemical probe to explore biological pathways or mechanisms of action. Consequently, data tables illustrating its specific interactions, binding affinities, or effects on cellular processes in this context are not available. The potential of this compound as a chemical probe remains a subject for future investigation within the field of medicinal chemistry. smolecule.com

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 1-Benzyl-3-formyl-indole-7-carbonitrile. smolecule.com Methods such as the B3LYP functional with a 6-31G(d,p) basis set are commonly used to perform geometry optimization and predict a variety of molecular properties for similar heterocyclic compounds. uni-greifswald.deresearchgate.netbiointerfaceresearch.com

The electronic structure of this molecule is heavily influenced by its substituents. The formyl and carbonitrile groups are strong electron-withdrawing groups, which significantly polarize the indole (B1671886) ring system. smolecule.com This polarization leads to a depletion of electron density from the indole core. DFT calculations on analogous indole derivatives show that such electron-withdrawing substituents tend to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while the Highest Occupied Molecular Orbital (HOMO) remains primarily located on the indole ring. smolecule.com This results in a reduced HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and electronic transition properties. smolecule.com

| Mulliken Charges | A method for estimating partial atomic charges. | Carbon atoms of the formyl and carbonitrile groups would carry significant positive charges, while the corresponding oxygen and nitrogen atoms would be negatively charged. researchgate.net |

These calculations provide a detailed picture of the molecule's charge distribution and electronic properties, which are crucial for understanding its reactivity and intermolecular interactions. smolecule.comresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For this compound, docking simulations can identify potential biological targets and elucidate the molecular basis of its activity. Studies on similar N-benzyl indole derivatives have successfully used docking to predict binding modes in enzymes like epidermal growth factor receptor (EGFR) and urease. mdpi.comresearchgate.net

In a typical docking protocol, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then placed into the binding site of the protein, and various conformations are sampled to find the most stable binding pose, often evaluated by a scoring function in kcal/mol. biointerfaceresearch.comnih.gov

The specific functional groups of this compound are predicted to play distinct roles in binding:

Benzyl (B1604629) Group : The aromatic ring can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site. smolecule.com

Formyl Group : The oxygen atom can act as a hydrogen bond acceptor with donor residues like Serine or Lysine. smolecule.com

Carbonitrile Group : The nitrogen atom can also serve as a hydrogen bond acceptor, contributing to the specificity and strength of the interaction. smolecule.com

Indole Scaffold : The flat, aromatic structure can participate in stacking interactions within the binding pocket.

Table 2: Hypothetical Molecular Docking Results for this compound

Target Protein (Example) PDB ID Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
EGFR Tyrosine Kinase 1M17 -10.5 Met793 Hydrogen Bond (with Formyl O)
Leu718 Hydrophobic (with Benzyl)
Cys797 π-π Stacking (with Indole)
H. pylori Urease 1E9Y -8.8 His136 Hydrogen Bond (with Nitrile N)

These simulations are crucial for structure-based drug design, allowing researchers to predict how structural modifications to the indole scaffold might enhance binding affinity and selectivity for a specific target. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to assess the stability of the ligand-protein complex predicted by docking and to analyze the conformational flexibility of this compound itself. smolecule.com

For the isolated molecule, MD simulations can explore its conformational landscape. The rotation of the benzyl group around the N-C bond is a key flexible point, but it is constrained by potential steric hindrance from the formyl group at the C3 position. smolecule.com DFT calculations on similar systems suggest the preferred conformation minimizes these steric clashes. smolecule.com

When applied to a ligand-protein complex, MD simulations can:

Assess Binding Stability : By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, researchers can determine if the binding pose is stable.

Analyze Intermolecular Interactions : MD can reveal the persistence of key interactions (like hydrogen bonds) identified in docking and identify new, transient interactions.

Reveal Conformational Changes : The simulation can show how the ligand and protein adapt to each other upon binding, providing a more accurate model of the interaction.

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods are invaluable for predicting the chemical reactivity and potential reaction pathways of this compound. Based on the quantum chemical calculations described in section 5.1, several reactivity descriptors can be derived. biointerfaceresearch.com

Frontier Molecular Orbitals (HOMO/LUMO) : The distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. The LUMO's concentration on the electron-withdrawing groups suggests these are prime sites for nucleophilic reactions. smolecule.com

Molecular Electrostatic Potential (MEP) : The MEP map visually identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). The formyl carbon is an expected electrophilic site. smolecule.com

Fukui Functions : These functions provide a more quantitative measure of the reactivity at specific atomic sites, distinguishing between susceptibility to nucleophilic, electrophilic, or radical attack.

These in silico tools can predict the outcomes of various reactions, such as nucleophilic addition to the formyl group or reactions involving the carbonitrile moiety. smolecule.com Furthermore, computational modeling can be used to map out entire reaction mechanisms, calculating the transition state energies to determine the most favorable kinetic pathway for a given transformation. researchgate.net

Applications in Rational Design and Optimization of Indole Derivatives

The ultimate goal of these computational applications is the rational design of new molecules with improved properties. The insights gained from quantum mechanics, docking, and molecular dynamics simulations on this compound provide a powerful platform for designing optimized indole derivatives.

For instance, if docking simulations reveal that the benzyl group fits into a hydrophobic pocket but could be slightly larger to maximize interactions, medicinal chemists can synthesize derivatives with substituted benzyl rings (e.g., 4-chlorobenzyl or 4-methoxybenzyl). researchgate.net Similarly, if simulations show a key hydrogen bond is formed but the geometry is suboptimal, the scaffold can be modified to improve this interaction, potentially leading to a significant increase in binding affinity and biological activity. This iterative cycle of in silico prediction followed by chemical synthesis and biological testing is a cornerstone of modern drug discovery and is greatly facilitated by the detailed molecular understanding provided by computational chemistry.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Benzyl-3-formyl-indole-7-carbonitrile in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The formyl proton is expected to appear as a distinct singlet in the downfield region, typically between δ 9.8 and 10.2 ppm. smolecule.com The protons of the benzyl (B1604629) group and the indole (B1671886) core would resonate in the aromatic region (approximately δ 7.2-8.4 ppm), while the benzylic methylene (B1212753) protons (CH₂) would appear as a singlet around δ 5.4 ppm. rsc.org

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. Key signals include the formyl carbon, the nitrile carbon (expected around δ 115–120 ppm), and the various aromatic and benzylic carbons. smolecule.com

2D NMR techniques are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the indole and benzyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the distinct fragments of the molecule, such as linking the benzylic protons to the indole nitrogen's adjacent carbons or linking the formyl proton to carbons in the indole ring, thereby confirming the substitution pattern.

Based on data from structurally similar compounds like 1-benzyl-1H-indole-3-carbaldehyde, the following tables outline the expected NMR shifts for this compound. rsc.org The presence of the electron-withdrawing nitrile group at the C7 position is expected to influence the chemical shifts of the nearby protons and carbons on the indole ring.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Formyl-H (CHO)9.8 – 10.2Singlet
Indole H-27.7 – 7.9Singlet
Indole H-48.3 – 8.5Doublet
Indole H-57.3 – 7.5Triplet
Indole H-67.4 – 7.6Doublet
Benzyl CH₂~5.4Singlet
Benzyl Ar-H7.2 – 7.4Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Formyl (CHO)~185
Nitrile (CN)115 – 120
Indole C-2~138
Indole C-3~118
Indole C-3a~125
Indole C-4~124
Indole C-5~123
Indole C-6~122
Indole C-7~105
Indole C-7a~137
Benzyl CH₂~51
Benzyl C-ipso~135
Benzyl C-ortho, meta, para127 – 129

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. For this compound (molecular formula C₁₇H₁₂N₂O), the expected exact molecular mass is approximately 260.29 g/mol . Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 260.

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for indole derivatives involve cleavage of bonds adjacent to the indole ring. scirp.orgmiamioh.edu Key expected fragments for this compound include:

Loss of the formyl group (CHO): A peak at m/z = 231 (M-29).

Loss of the benzyl group (C₇H₇): A peak at m/z = 169, with a corresponding tropylium (B1234903) cation peak at m/z = 91.

Loss of a hydrogen radical: A peak at m/z = 259 (M-1). miamioh.edu

Cleavage involving the nitrile group: Loss of HCN (m/z = 233).

Table 3: Predicted Mass Spectrometry Fragments

m/zIdentity
260[M]⁺ (Molecular Ion)
259[M-H]⁺
231[M-CHO]⁺
169[M-C₇H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsisinternational.org The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its nitrile, formyl, and aromatic components.

The most prominent and diagnostic peaks would be:

A sharp, strong absorption band around 2220-2240 cm⁻¹ due to the C≡N stretching of the nitrile group.

A strong, sharp peak in the range of 1685-1710 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde (formyl group). vscht.cz

Aldehyde C-H stretching vibrations typically appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.czlibretexts.org

C-H stretching from the aromatic rings would be observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org

C=C stretching vibrations within the aromatic indole and benzyl rings would appear in the 1400-1600 cm⁻¹ region. researchgate.net

Table 4: Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
NitrileC≡N stretch2220 - 2240
AldehydeC=O stretch1685 - 1710
AldehydeC-H stretch~2720 and ~2820
AromaticC-H stretch3000 - 3100
AromaticC=C stretch1400 - 1600

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles within the this compound molecule.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, Column Chromatography)

Chromatographic methods are essential for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid analysis to monitor the progress of a chemical reaction and to determine the purity of the product. rsc.org The compound is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system, typically a mixture of petroleum ether and ethyl acetate. mdpi.com The position of the spot, represented by its retention factor (Rf) value, is indicative of its polarity.

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. rsc.org The crude product is loaded onto a column packed with a stationary phase like silica gel. rsc.org A solvent system (eluent), often similar to that used for TLC, is passed through the column to separate the desired compound from impurities based on differential adsorption to the stationary phase. mdpi.com Fractions are collected and analyzed by TLC to isolate the pure this compound.

Applications of 1 Benzyl 3 Formyl Indole 7 Carbonitrile Beyond Biological Research

Utilization as Synthetic Building Blocks in Organic Synthesis

1-Benzyl-3-formyl-indole-7-carbonitrile serves as a versatile and valuable building block in organic synthesis, primarily owing to the reactivity of its constituent functional groups. The indole (B1671886) core, a privileged structure in medicinal chemistry, coupled with the reactive aldehyde and nitrile groups, provides multiple avenues for the construction of complex molecular architectures, particularly fused heterocyclic systems. semanticscholar.orgmetu.edu.trresearchgate.net

The formyl group at the C3-position is a key reactive site, readily participating in a variety of condensation reactions. For instance, it can undergo Schiff base formation with primary amines, a fundamental transformation for the synthesis of imines, which can be further modified or act as intermediates for more complex structures. smolecule.com Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of α,β-unsaturated systems, which are valuable precursors for a range of subsequent transformations. The aldehyde functionality can also be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other classes of indole derivatives. smolecule.com

Furthermore, the presence of the benzyl (B1604629) group at the N1-position enhances the lipophilicity of the molecule and can influence the steric and electronic environment of the indole ring, thereby modulating its reactivity in synthetic transformations. smolecule.com The carbonitrile group at the C7-position is a strong electron-withdrawing group, which can influence the reactivity of the indole nucleus and also serve as a handle for further functionalization. smolecule.com For example, nitriles can be hydrolyzed to carboxylic acids or amides, or they can be reduced to primary amines. They can also participate in cycloaddition reactions.

The strategic placement of these functional groups allows for the regioselective synthesis of a variety of indole-fused heterocycles. Multicomponent reactions involving indole derivatives are a powerful tool for the rapid assembly of complex molecular scaffolds. semanticscholar.orgresearchgate.net While specific examples detailing the use of this compound in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the reactivity patterns of indole-3-carboxaldehydes are well-established, suggesting its significant potential in this domain. semanticscholar.orgresearchgate.net

Table 1: Reactivity of Functional Groups in this compound and Potential Products

Functional Group Type of Reaction Potential Products
3-Formyl Schiff Base Formation Imines, Heterocycles
Knoevenagel Condensation α,β-Unsaturated Nitriles/Esters
Wittig Reaction Alkenes
Reduction Alcohols
Oxidation Carboxylic Acids
7-Carbonitrile Hydrolysis Carboxylic Acids, Amides
Reduction Primary Amines
Cycloaddition Heterocycles (e.g., Tetrazoles)

Potential in Materials Science Research (e.g., functional materials, organic semiconductors, dyes)

The unique electronic and photophysical properties of the indole scaffold make its derivatives promising candidates for applications in materials science. mdpi.com The extended π-conjugated system of the indole ring, when appropriately substituted, can give rise to materials with interesting optical and electronic characteristics. The incorporation of a benzyl group, a formyl group, and a carbonitrile group in this compound can significantly modulate these properties.

Indole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as co-sensitizers in dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.net The donor-π-acceptor (D-π-A) architecture is a common design strategy for organic electronic materials, and the substituted indole core can act as an effective electron donor. The electron-withdrawing formyl and carbonitrile groups in this compound can function as acceptor moieties, potentially leading to intramolecular charge transfer (ICT) characteristics, which are desirable for applications in nonlinear optics and as fluorescent probes.

While specific studies on the application of this compound in materials science are not widely reported, research on analogous indole-based D-π-A systems demonstrates their potential. mdpi.com The tunability of the electronic properties through substitution on the indole ring allows for the rational design of materials with tailored absorption and emission characteristics. For instance, the fluorescence emission of indole derivatives can be sensitive to the polarity of their environment, a property known as solvatochromism, which can be exploited in the design of chemical sensors. mdpi.com

Exploration in Chemical Probes and Catalysis Research

The inherent fluorescence of the indole nucleus provides a foundation for the development of chemical probes for sensing and bioimaging. mdpi.comnih.govresearchgate.net The photophysical properties of indole derivatives can be modulated by the introduction of various functional groups, leading to probes that respond to specific analytes or changes in their microenvironment, such as pH. mdpi.com

Research has shown that functionalization at the 7-position of the indole ring can be a successful strategy for developing long-wavelength fluorescent probes. nih.gov The presence of the carbonitrile group at this position in this compound, being a strong electron-withdrawing group, can influence the electronic transitions and thus the fluorescence properties of the molecule. While direct application of this specific compound as a chemical probe has not been extensively documented, the underlying principles of indole-based probe design suggest its potential. For example, the formyl group could be used as a reactive handle to attach recognition moieties for specific targets. researchgate.net

In the realm of catalysis, indole-3-carboxaldehyde (B46971) derivatives have been explored as organocatalysts. The formyl group can participate in the formation of enamines or iminium ions, which are key intermediates in many organocatalytic transformations. While the catalytic activity of this compound itself has not been reported, the broader class of indole-3-carboxaldehydes presents opportunities for the development of novel catalysts.

Research into Corrosion Inhibition Mechanisms (Theoretical and Experimental)

Indole and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. mdpi.comhw.ac.ukhw.ac.uk The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. hw.ac.uk

The adsorption process is facilitated by the presence of heteroatoms (in this case, the nitrogen of the indole ring and the nitrile group), π-electrons from the aromatic rings, and polar functional groups. mdpi.com These features allow the inhibitor molecules to interact with the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and the vacant d-orbitals of the metal). osti.gov

Quantum chemical studies using methods like Density Functional Theory (DFT) have been instrumental in elucidating the relationship between the molecular structure of indole derivatives and their inhibition efficiency. osti.govias.ac.inresearchgate.netorientjchem.org Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are correlated with the inhibitor's performance. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a higher ability to accept electrons from the metal. A smaller energy gap generally correlates with higher inhibition efficiency.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of corrosion inhibitors. osti.govjmaterenvironsci.com Potentiodynamic polarization studies on indole derivatives typically show that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. osti.govbohrium.com EIS studies often reveal an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor, confirming the formation of a protective adsorbed layer on the metal surface. osti.govbohrium.com The adsorption of indole derivatives on metal surfaces is often found to obey the Langmuir adsorption isotherm. hw.ac.ukbohrium.com

Table 2: Representative Corrosion Inhibition Efficiencies of Indole Derivatives on Mild Steel in Acidic Media

Inhibitor Medium Concentration Inhibition Efficiency (%) Reference
5-aminoindole 0.5 M HCl 1 x 10-2 M 90 bohrium.com
Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) 0.5 M H2SO4 90 ppm 76.2 osti.gov
2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) 0.5 M H2SO4 90 ppm 81.2 osti.gov

Future Perspectives and Challenges in Research on 1 Benzyl 3 Formyl Indole 7 Carbonitrile

Development of Novel and Sustainable Synthetic Routes for Complex Analogues

The synthesis of polysubstituted indoles like 1-Benzyl-3-formyl-indole-7-carbonitrile presents considerable challenges, demanding precise control over regioselectivity. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies to create complex analogues.

Current strategies often rely on multi-step sequences involving the initial formation of the indole (B1671886) core, followed by sequential functionalization. researchgate.net Innovations are moving towards more streamlined approaches. One promising area is the advancement of one-pot multicomponent reactions, which can construct complex indole-pyridine carbonitrile derivatives in a single step, offering a greener and more efficient alternative to traditional methods. nih.gov Another key area is the development of novel catalytic systems. For instance, palladium-catalyzed cycloisomerization of o-allylanilines and rhodium-catalyzed intramolecular annulations provide elegant and efficient routes to functionalized indoles. rsc.orgorganic-chemistry.org

A significant challenge in indole synthesis is achieving regioselectivity, particularly at the C4 to C7 positions of the benzene (B151609) ring, which are less reactive than the pyrrole (B145914) moiety. acs.orgresearchgate.net Recent breakthroughs have employed directing groups to steer functionalization to these positions. The use of a C3-formyl group as a transient directing group, for example, has enabled copper-mediated C4–H sulfonylation. acs.org Future work could adapt these strategies to introduce a wider variety of functional groups at the C4, C5, and C6 positions of the this compound framework, creating a library of novel analogues for biological screening.

Sustainable chemistry principles are also becoming increasingly important. Methodologies that utilize greener solvents like water, employ reusable catalysts, or are activated by non-conventional means such as microwave or ultrasound irradiation are being explored to reduce the environmental impact of synthesis. scispace.com

Table 1: Emerging Synthetic Strategies for Indole Analogues

StrategyDescriptionPotential Advantages
Direct C-H Functionalization Using transition metal catalysts (e.g., Rh, Ru, Pd) with directing groups to selectively activate and functionalize C-H bonds on the indole's benzene ring. acs.orgnih.govHigh atom economy, avoids pre-functionalization steps, allows for late-stage modification.
Multicomponent Reactions Combining three or more reactants in a single operation to form complex products, such as indole-pyridine carbonitriles. nih.govHigh efficiency, reduced waste, rapid access to molecular diversity.
Flow Chemistry Performing reactions in continuous-flow reactors rather than batch flasks.Improved safety for hazardous reactions (e.g., Vilsmeier-Haack), precise control over reaction parameters, easier scalability. researchgate.net
Photocatalysis Using light to drive chemical reactions, enabling unique transformations under mild conditions.Access to novel reaction pathways, high selectivity, sustainable energy source.
Bio-inspired Synthesis Mimicking enzymatic pathways to construct the indole core and introduce functional groups.High selectivity, environmentally benign conditions, potential for novel structures.

Elucidation of Underexplored Biological Mechanisms and Targets

Indole derivatives are known to interact with a wide range of biological targets, leading to activities such as anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comchemijournal.com The specific combination of benzyl (B1604629), formyl, and carbonitrile groups on the this compound scaffold suggests a rich potential for unique biological interactions that remain largely unexplored.

Future research should focus on identifying the specific molecular targets of this compound and its analogues. The indole-3-carbonitrile moiety, for instance, has been identified as a key pharmacophore in the development of potent Tropomyosin receptor kinase (TRK) inhibitors for cancer therapy. nih.gov Similarly, indole-pyridine carbonitrile derivatives have shown promise as inhibitors of α-glucosidase and α-amylase, making them potential leads for anti-diabetic agents. nih.gov A crucial research direction will be to screen this compound against panels of kinases, proteases, and metabolic enzymes to uncover novel activities.

Beyond identifying primary targets, elucidating the downstream mechanisms of action is critical. Mechanistic studies could reveal how these compounds modulate cellular signaling pathways, induce apoptosis, or arrest the cell cycle. nih.gov For example, research on other indole derivatives has shown they can act as inhibitors of tubulin polymerization, DNA topoisomerase, and P-glycoprotein, all of which are important targets in oncology. mdpi.com Investigating whether this compound engages these or other underexplored targets could open new avenues for therapeutic development.

Structure-activity relationship (SAR) studies will be essential. By synthesizing and testing a diverse library of analogues—varying the substituents on the benzyl ring, modifying the formyl group, or altering the position of the carbonitrile—researchers can map the structural requirements for specific biological activities. This systematic approach is fundamental to optimizing lead compounds for improved potency and selectivity. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The traditional process of drug discovery is notoriously slow and expensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process by predicting the properties of novel compounds before they are synthesized. longdom.orgnih.gov

For a compound like this compound, ML models can be trained on large datasets of known indole derivatives and their biological activities to predict its potential therapeutic applications. bonviewpress.comrepcomseet.org Quantitative Structure-Activity Relationship (QSAR) models, for example, can identify which molecular features (descriptors) are most important for a desired biological effect, such as anticancer activity. nih.gov This allows for the in silico screening of virtual libraries of analogues, prioritizing the most promising candidates for synthesis and saving significant time and resources. intimal.edu.my

Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are critical for the success of a drug candidate. By identifying potential liabilities early in the design phase, researchers can modify structures to improve their drug-like properties, increasing the likelihood of success in later clinical trials. intimal.edu.my The integration of AI and ML offers a powerful strategy to navigate the vast chemical space around the this compound core, guiding the design of next-generation therapeutic agents. mdpi.com

Table 2: Applications of AI/ML in Indole-Based Drug Discovery

AI/ML ApplicationDescriptionImpact on Research
Bioactivity Prediction ML models trained on existing data predict the biological activity of new compounds. ijcrt.orgPrioritizes synthesis of the most promising molecules; identifies potential new uses for existing compounds.
QSAR Modeling Establishes a mathematical relationship between chemical structure and biological activity. nih.govGuides the modification of lead compounds to enhance potency and selectivity.
De Novo Design Generative models create novel molecular structures with desired properties. orange.comExplores new chemical space and designs optimized ligands for specific targets.
ADMET Prediction Algorithms predict the pharmacokinetic and toxicity profiles of virtual compounds. intimal.edu.myReduces late-stage failures by identifying and mitigating potential drug development issues early.
Target Identification AI analyzes biological data (genomics, proteomics) to identify and validate new drug targets. longdom.orgUncovers novel therapeutic opportunities for indole derivatives.

Expanding Applications in Advanced Chemical Technologies and Functional Materials

The unique electronic properties of the indole ring make it a valuable building block not only for pharmaceuticals but also for advanced functional materials. chim.it Indole and its derivatives are known for their biocompatibility and their ability to participate in electron-transfer processes, making them attractive for applications in organic electronics, sensors, and photoactive devices. acs.orgresearchgate.net

The structure of this compound, with its conjugated π-system and polar functional groups (formyl and carbonitrile), suggests potential for use in organic electronics. Indole-based molecules have been investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. Future research could explore the synthesis of polymers or oligomers derived from this compound to evaluate their semiconductor properties.

Indole derivatives have also been incorporated into molecular photoswitches and motors. chim.it These are molecules that can change their shape or properties in response to light, a key technology for developing molecular machines and smart materials. The specific substitution pattern of this compound could be modified to create novel photochromic compounds, where light absorption triggers a reversible structural change, leading to applications in data storage or responsive systems. chim.it

Furthermore, the indole scaffold is useful for creating chemical sensors. The nitrogen atom and the π-electron-rich system can interact with specific ions or molecules, leading to a detectable change in fluorescence or color. Analogues of this compound could be designed to act as selective sensors for metal ions or biologically important molecules.

Addressing Challenges in Specific Indole-Based Chemical Transformations and Scale-Up Methodologies

While laboratory-scale synthesis provides access to novel compounds, the transition to larger-scale production for further testing or commercialization presents significant challenges. These include issues with regioselectivity, reaction safety, and cost-effectiveness.

One of the key synthetic steps in producing compounds like this compound is the Vilsmeier-Haack formylation, which introduces the C3-formyl group. chemistrysteps.com This reaction is highly effective but poses thermal hazards. The chloroiminium intermediate (Vilsmeier reagent) is thermally unstable and can lead to runaway reactions if not carefully controlled, especially on a large scale. researchgate.netmt.com Future research must focus on developing safer protocols, which may involve the use of continuous-flow reactors that offer better temperature control and minimize the accumulation of hazardous intermediates. researchgate.netresearchgate.net

Achieving consistent regioselectivity during the functionalization of the indole core is another major hurdle. wikipedia.org Electrophilic substitution typically occurs at the C3 position. While methods exist to direct functionalization to other positions, they may not be efficient or scalable. acs.orgbhu.ac.in Developing robust and scalable methods for selective C-H functionalization, particularly on the benzene portion of the indole, is a critical area of ongoing research. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.